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Compound of Interest

Compound Name: 2,3-Dichloro-5-iodopyridine

CAS No.: 97966-01-3

Cat. No.: B1321507 Get Quote

The Orthogonal Halogen Scaffold for Divergent Library Synthesis

Executive Summary
2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) represents a "privileged scaffold" in medicinal

chemistry. Its value lies in the electronic and steric differentiation of its three halogen

substituents. Unlike symmetrical polyhalogenated heterocycles, this molecule offers three

distinct reactivity profiles within a single aromatic ring: the C5-iodine is primed for palladium-

catalyzed cross-coupling; the C2-chlorine is activated for nucleophilic aromatic substitution (

); and the C3-chlorine serves as a robust metabolic blocker or a site for forced late-stage
functionalization. This guide outlines the physicochemical profile, synthetic access, and a
validated workflow for exploiting its chemoselectivity.
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Property Data

CAS Number 97966-01-3

IUPAC Name 2,3-dichloro-5-iodopyridine

Molecular Formula

Molecular Weight 273.89 g/mol

Appearance Off-white to pale yellow solid

Melting Point 45–48 °C (Typical commercial grade)

Solubility
Soluble in DCM, EtOAc, DMSO; sparingly

soluble in water.

Storage
2–8°C, inert atmosphere (Argon/Nitrogen), light-

sensitive (Iodine lability).

Structural Reactivity Analysis
The molecule's utility is defined by the hierarchy of bond dissociation energies (BDE) and

electronic activation:

Position 5 (Iodine): The "Soft" Electrophile. The C–I bond is the weakest (

kcal/mol). It undergoes oxidative addition with Pd(0) rapidly, often at room temperature,
preserving the C–Cl bonds.

Position 2 (Chlorine): The "Hard" Electrophile. Located

to the pyridine nitrogen, this carbon is electron-deficient. It is highly susceptible to

with amines, alkoxides, or thiols.

Position 3 (Chlorine): The "Anchor." Sterically hindered by the C2-Cl and lacking the direct N-

activation of C2 or the lability of C5-I. It typically remains inert during standard library

synthesis, providing lipophilicity and blocking metabolic oxidation at the 3-position.
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While commercially available, in-house synthesis is often required for scale-up to ensure

isomer purity. The most reliable route utilizes electrophilic iodination of the parent 2,3-

dichloropyridine.

Reaction Pathway
Precursor: 2,3-Dichloropyridine (CAS: 2402-77-9) Reagents: Iodine (

), Periodic Acid (

), Sulfuric Acid (

). Mechanism: The 2,3-dichloro substitution pattern directs electrophilic attack to the 5-position
(the

-position relative to Nitrogen, which is less deactivated than the

-positions and less sterically hindered than C4).

Protocol Summary:
Dissolve 2,3-dichloropyridine in 80%

.

Add

(0.55 eq) and

(0.2 eq).

Heat to 80°C for 4–6 hours.

Quench: Pour onto ice/sodium thiosulfate (to reduce unreacted iodine).

Isolation: Extract with DCM, wash with bicarbonate, and recrystallize from hexanes.

Part 3: Chemoselectivity & Functionalization
Workflows[1][2]
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The core directive for working with this scaffold is Sequence Control. Performing reactions out

of order results in complex mixtures (polymerization or regio-scrambling).

The Golden Rule of Sequence
Validated Protocol: C5-Selective Suzuki-Miyaura
Coupling
Objective: Install an aryl group at C5 while leaving the 2,3-dichloro motif intact.

Reagents:

Substrate: 2,3-dichloro-5-iodopyridine (1.0 eq)

Boronic Acid:

(1.1 eq)

Catalyst:

(0.03 eq) — Chosen for bidentate stability preventing C2 insertion.

Base:

(2.5 eq)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and

backfill with Argon (

).

Solvation: Add degassed solvent mixture.

Catalyst Addition: Add Pd catalyst under positive Argon pressure.
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Reaction: Stir at room temperature to 40°C. Note: Do not exceed 60°C. Higher temperatures

risk oxidative addition into the C2-Cl bond.

Monitoring: TLC/LCMS should show consumption of starting material (

high) and formation of mono-coupled product.

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Purification: Silica flash chromatography (Gradient 0-20% EtOAc/Hexanes).

Validated Protocol: C2-Selective Nucleophilic
Substitution ( )
Objective: Displace the C2-Cl with a secondary amine after C5 functionalization.

Reagents:

Substrate: 5-Aryl-2,3-dichloropyridine (Product from Step 1)

Nucleophile: Morpholine or Piperidine (1.2 eq)

Base:

(2.0 eq) or DIPEA (if nucleophile is salt)

Solvent: DMF or NMP (Polar aprotic is essential)

Methodology:

Dissolve substrate in dry DMF (0.2 M).

Add base and amine.

Heat to 80–100°C. Note: The C3-Cl provides steric hindrance, requiring higher thermal

energy than a standard 2-chloropyridine.

Endpoint: Conversion is usually complete within 4–12 hours.
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Caution: If the temperature exceeds 140°C, risk of displacing the C3-Cl increases, though

C2 is electronically favored.

Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.

2,3-Dichloro-5-iodopyridine
(CAS: 97966-01-3)

5-Aryl-2,3-dichloropyridine
(C5 Functionalized)

Path A (Preferred):
Pd(dppf)Cl2, Ar-B(OH)2
RT, 4h (C-I Selective)

2-Amino-3-chloro-5-iodopyridine
(C2 Functionalized)

Path B:
Primary/Sec. Amine

DMF, 80°C (SnAr at C2)

2-Amino-3-chloro-5-arylpyridine
(Dual Functionalized)

Step 2: SnAr
Amine, Base, Heat

Step 2: Suzuki
Pd Cat, Ar-B(OH)2

(Risk of catalyst poisoning by amine)

Click to download full resolution via product page

Figure 1: Chemoselective reaction map demonstrating the preferred sequential

functionalization (Path A) versus the alternative SnAr-first route (Path B).

Part 5: Safety & Handling (E-E-A-T)
Chemical Hazards

Skin/Eye Irritant: Like most halogenated pyridines, this compound is a potent irritant.

Sensitizer: Potential for skin sensitization upon repeated exposure.

Toxic Byproducts: In acidic media or fire, releases

,

, and

gases.

Operational Safety
Weighing: Must be performed in a fume hood or powder containment enclosure.

Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
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Decontamination: Glassware contaminated with pyridine residues should be soaked in a

10% bleach solution or an acid bath prior to standard washing to neutralize odors and

residues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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